An In-depth Technical Guide to 9,9-Dioctylfluorene-2,7-diboronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 9,9-Dioctylfluorene-2,7-diboronic Acid: Properties, Synthesis, and Applications
Introduction: The Central Role of Fluorene Derivatives in Advanced Materials
In the landscape of organic electronics and high-performance polymers, fluorene-based compounds have established themselves as a cornerstone for innovation. Their rigid, planar, and highly conjugated structure provides an excellent scaffold for building materials with tailored optoelectronic properties. Among these, 9,9-Dioctylfluorene-2,7-diboronic acid and its esters are pivotal monomers, serving as fundamental building blocks for a vast array of conjugated polymers. The strategic placement of boronic acid functionalities at the 2 and 7 positions of the fluorene core allows for versatile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The incorporation of two octyl chains at the 9-position is a critical design feature that imparts solubility in common organic solvents. This enhanced solubility is not a trivial matter; it is a key enabler for solution-based processing techniques such as spin-coating and inkjet printing, which are essential for the fabrication of large-area and flexible electronic devices. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 9,9-Dioctylfluorene-2,7-diboronic acid, with a focus on its more stable and commonly used pinacol ester derivative, for researchers and professionals in materials science and drug development.
Core Chemical and Physical Properties
The utility of 9,9-Dioctylfluorene-2,7-diboronic acid and its derivatives stems from a unique combination of structural rigidity, high fluorescence quantum yield, and excellent thermal stability.[1] The properties of the free diboronic acid and its more commonly used bis(pinacol) ester are summarized below.
| Property | 9,9-Dioctylfluorene-2,7-diboronic acid | 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester |
| CAS Number | 258865-48-4 | 196207-58-6 |
| Molecular Formula | C₂₉H₄₄B₂O₄[2] | C₄₁H₆₄B₂O₄[3] |
| Molecular Weight | 478.28 g/mol | 642.57 g/mol |
| Appearance | White to off-white powder | White to yellow or off-white powder/crystals[1] |
| Melting Point | 158-162 °C | 127-131 °C[1] |
Solubility Profile
The two long alkyl chains at the 9-position of the fluorene core are instrumental in rendering the molecule soluble in a range of common organic solvents.[4] This property is crucial for its use in solution-phase reactions and for the processability of the resulting polymers. While the free diboronic acid has limited solubility, the pinacol ester exhibits good solubility in solvents like chloroform, toluene, and tetrahydrofuran (THF). It is slightly soluble in water.[5][6] This solubility allows for homogeneous reaction conditions during polymerization, which is critical for achieving high molecular weight polymers with well-defined structures.
Structural Representation
The fundamental structure of 9,9-Dioctylfluorene-2,7-diboronic acid is key to its function as a monomer in polymerization reactions.
Caption: Molecular structure of 9,9-Dioctylfluorene-2,7-diboronic acid.
Synthesis of 9,9-Dioctylfluorene-2,7-diboronic Acid and its Pinacol Ester
The synthesis of 9,9-Dioctylfluorene-2,7-diboronic acid typically proceeds through a two-step process starting from fluorene. The more stable and synthetically versatile pinacol ester is often the target molecule for subsequent polymerizations.
Synthetic Pathway Overview
Caption: Synthetic pathway to 9,9-Dioctylfluorene-2,7-diboronic acid and its pinacol ester.
Experimental Protocol: Synthesis of 2,7-Dibromo-9,9-dioctylfluorene
This protocol is adapted from established procedures for the alkylation of 2,7-dibromofluorene.
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 2,7-dibromofluorene, potassium hydroxide (KOH) pellets, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent like dimethyl sulfoxide (DMSO).
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Alkylation: Heat the mixture to 60-70 °C with vigorous stirring. Add 1-bromooctane dropwise to the reaction mixture.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. This typically takes several hours.
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Workup: After cooling to room temperature, pour the reaction mixture into water. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield 2,7-Dibromo-9,9-dioctylfluorene as a white solid.
Experimental Protocol: Synthesis of 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
This borylation reaction is a palladium-catalyzed process.[7]
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2,7-Dibromo-9,9-dioctylfluorene, bis(pinacolato)diboron, and a potassium acetate (KOAc) base in a dry, degassed solvent such as 1,4-dioxane or toluene.
-
Catalyst Addition: Add a palladium catalyst, typically [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
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Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
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Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by recrystallization from a solvent system like ethanol or a mixture of hexane and ethyl acetate to afford the desired product as a white or off-white solid.
Application in Suzuki-Miyaura Polymerization
The primary application of 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester is as a monomer in the Suzuki-Miyaura cross-coupling polymerization to synthesize polyfluorene derivatives.[8] Poly(9,9-dioctylfluorene) (PFO) is a well-known example of a blue-light emitting polymer synthesized using this monomer.
Polymerization and Purification Workflow
Caption: Workflow for the synthesis and purification of polyfluorene via Suzuki polymerization.
Detailed Protocol for Suzuki Polymerization of Poly(9,9-dioctylfluorene) (PFO)
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Reaction Setup: In a Schlenk flask under an inert atmosphere, combine equimolar amounts of 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester and 2,7-dibromo-9,9-dioctylfluorene in a degassed solvent such as toluene.
-
Catalyst and Base Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a degassed aqueous solution of a base like potassium carbonate (K₂CO₃) or tetraethylammonium hydroxide (Et₄NOH).[9] A phase-transfer catalyst (e.g., Aliquat 336) can be added to improve the mixing of the organic and aqueous phases.
-
Polymerization: Heat the biphasic mixture to reflux (around 90-100 °C) with vigorous stirring for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-capping: To control the molecular weight and terminate the polymer chains, an end-capping agent like bromobenzene or phenylboronic acid can be added towards the end of the reaction.
-
Initial Workup: After cooling, dilute the reaction mixture with toluene and wash with water to remove the inorganic base. Precipitate the polymer by pouring the organic solution into a large volume of a non-solvent like methanol with stirring.
-
Purification by Soxhlet Extraction: Collect the precipitated polymer by filtration and dry it under vacuum. For high-purity polymer required for electronic devices, further purification is performed using Soxhlet extraction.[8]
-
Place the crude polymer in a cellulose thimble.
-
Extract sequentially with methanol, acetone, and hexane to remove catalyst residues, oligomers, and other low-molecular-weight impurities. Each extraction is typically run for 24 hours.[8]
-
Finally, extract the purified polymer with a good solvent like chloroform or toluene.[8]
-
-
Final Precipitation: Concentrate the chloroform or toluene solution and re-precipitate the polymer in methanol. Collect the fibrous polymer by filtration and dry it under high vacuum for an extended period to remove any residual solvent.
Key Applications in Organic Electronics and Beyond
The polymers derived from 9,9-Dioctylfluorene-2,7-diboronic acid, particularly polyfluorenes, are at the forefront of research and development in organic electronics due to their excellent charge transport and light-emitting properties.
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Organic Light-Emitting Diodes (OLEDs): Polyfluorenes are known for their high photoluminescence quantum efficiency and their ability to emit blue light, which is crucial for full-color displays and white lighting applications.[1]
-
Organic Photovoltaics (OPVs): Fluorene-based copolymers are used as electron-donating materials in the active layer of organic solar cells.[5]
-
Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of some polyfluorene derivatives makes them suitable for use as the semiconductor layer in OFETs.[1]
-
Sensors: The fluorescence of polyfluorenes can be quenched by certain analytes, making them promising materials for chemical and biological sensors.
Safety and Handling
9,9-Dioctylfluorene-2,7-diboronic acid and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from oxidizing agents, with the container tightly sealed.
Conclusion
9,9-Dioctylfluorene-2,7-diboronic acid and its pinacol ester are indispensable building blocks in the synthesis of advanced organic materials. Their well-defined structure, coupled with the solubility imparted by the dioctyl chains, allows for the creation of a wide range of conjugated polymers with precisely controlled properties. The robustness of the Suzuki-Miyaura polymerization provides a reliable and versatile route to these high-performance materials, paving the way for continued innovation in organic electronics and other emerging technologies. A thorough understanding of the chemical properties and synthetic methodologies detailed in this guide is essential for researchers aiming to harness the full potential of this important class of compounds.
References
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